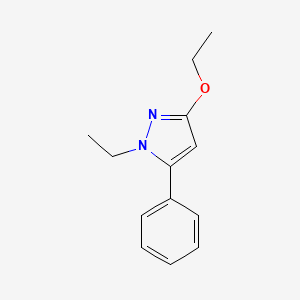

3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

Description

Historical Evolution of Pyrazole (B372694) Research

The journey of pyrazole from a laboratory curiosity to a key building block in modern chemistry is a testament to over a century of scientific inquiry.

The term "pyrazole" was first introduced to the chemical lexicon in 1883 by the German chemist Ludwig Knorr. nih.govrsc.org This christening occurred in the context of his work on derivatives of pyrazolone (B3327878). Shortly thereafter, in 1898, Hans von Pechmann reported a classical synthesis of the parent pyrazole ring from the reaction of acetylene (B1199291) and diazomethane. nih.gov

A pivotal moment in pyrazole chemistry was the development of the Knorr pyrazole synthesis, also by Ludwig Knorr in 1883. rsc.orgchemimpex.comresearchgate.net This robust and versatile method involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648). nih.govrsc.orgchemimpex.com The reaction's efficiency and the stability of the resulting aromatic pyrazole product have made it a foundational method in heterocyclic synthesis. chemimpex.com For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. nih.gov The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959, from the seeds of watermelons, highlighting the compound's initial synthetic origins. nih.govsigmaaldrich.com

Key Milestones in Early Pyrazole Research

| Year | Discovery/Advance | Researcher(s) | Significance |

|---|---|---|---|

| 1883 | Coined the term "pyrazole" | Ludwig Knorr | Established the nomenclature for this class of compounds. nih.govrsc.org |

| 1883 | Developed the Knorr pyrazole synthesis | Ludwig Knorr | Provided a fundamental and widely used method for synthesizing substituted pyrazoles from 1,3-dicarbonyls and hydrazines. rsc.orgchemimpex.comresearchgate.net |

| 1898 | Synthesized pyrazole from acetylene and diazomethane | Hans von Pechmann | Demonstrated an early, classical method for creating the parent pyrazole ring. nih.gov |

In the decades following its discovery, the pyrazole nucleus has ascended to the status of a "privileged scaffold." researchgate.netnih.govtsijournals.comrasayanjournal.co.insigmaaldrich.com This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The metabolic stability of the pyrazole ring, compared to other five-membered heterocycles like imidazole (B134444) or oxazole (B20620) which can be susceptible to oxidative cleavage, contributes significantly to its prevalence in drug design. organic-chemistry.orgdrugbank.com

The versatility of the pyrazole ring is evident in its presence in numerous blockbuster drugs approved by the US Food and Drug Administration (FDA). researchgate.nettsijournals.comrasayanjournal.co.innih.gov These include medications for a wide range of diseases, such as cancer (e.g., Crizotinib, Ruxolitinib), inflammatory conditions (e.g., Celecoxib), and viral infections. researchgate.netnih.govnih.gov The ability to readily synthesize a vast library of substituted pyrazoles has allowed chemists to fine-tune their biological activities, leading to their widespread use in medicinal chemistry and agrochemicals. nih.govnih.govgoogle.com

Fundamental Structural and Electronic Characteristics of 1H-Pyrazoles

The unique properties of pyrazole derivatives are intrinsically linked to the electronic nature and structure of the parent 1H-pyrazole ring.

The pyrazole ring is an aromatic heterocycle. bldpharm.com It is a planar, five-membered ring system with a continuous cycle of p-orbitals. The ring contains six π-electrons: four from the two carbon-carbon double bonds and two from the lone pair of the "pyrrole-like" nitrogen atom (N1). This configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). sigmaaldrich.comnih.govbldpharm.combldpharm.com This aromatic character endows the pyrazole ring with significant stability. bldpharm.com

A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. researchgate.net This involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). This equilibrium means that for a pyrazole substituted at the 3- and 5-positions, two tautomeric forms can exist, which can influence the molecule's reactivity and interactions. hmdb.ca The position of this equilibrium is influenced by the nature of the substituents on the ring and the surrounding environment (e.g., solvent). researchgate.netresearchgate.net

The pyrazole ring possesses two distinct nitrogen atoms:

N1 (Pyrrole-like): This sp2-hybridized nitrogen is acidic and donates its lone pair to the aromatic π-system. researchgate.net

N2 (Pyridine-like): This sp2-hybridized nitrogen has its lone pair in the plane of the ring and is basic. nih.govresearchgate.net

This dual character allows the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor, a crucial feature for its interaction with biological targets. drugbank.com

The placement and electronic nature of substituents on the pyrazole ring profoundly impact its chemical properties, including its stability, reactivity, and biological activity. organic-chemistry.org The two electronegative nitrogen atoms reduce the electron density at the adjacent C3 and C5 positions, making them susceptible to nucleophilic attack, while the C4 position is more electron-rich and thus more prone to electrophilic substitution. nih.govdrugbank.comdyestuffintermediates.com

The electronic effects of substituents can modulate the acidity and basicity of the ring. For example, electron-donating groups can increase the acidity of the pyrrole-like NH group. researchgate.net Theoretical studies have shown that electron-donating groups tend to favor occupation at the C3 position, while electron-withdrawing groups often stabilize the system when located at the C5 position. hmdb.ca Steric effects from bulky substituents also play a critical role in determining the stability of different isomers and conformations. beilstein-journals.orgsigmaaldrich.com

General Influence of Substituents on the Pyrazole Ring

| Position | Typical Reactivity | Effect of Electron-Donating Groups (EDG) | Effect of Electron-Withdrawing Groups (EWG) |

|---|---|---|---|

| C3 | Susceptible to nucleophilic attack | Generally favor this position | Stabilize the system at C5 |

| C4 | Susceptible to electrophilic substitution | Increase reactivity towards electrophiles | Decrease reactivity towards electrophiles |

| C5 | Susceptible to nucleophilic attack | - | Generally favor this position |

Positioning of 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole in Contemporary Heterocyclic Chemistry

While extensive research highlights the importance of the pyrazole scaffold, specific literature detailing the synthesis and application of this compound is not prominent in publicly accessible databases. However, its structural features allow for a logical positioning within the broader context of modern pyrazole chemistry.

The compound is a 1,3,5-trisubstituted pyrazole. A plausible and common synthetic route for such a structure would be a variation of the Knorr pyrazole synthesis. nih.govbeilstein-journals.org This would likely involve the cyclocondensation of a β-dicarbonyl precursor, such as ethyl 3-oxo-3-phenylpropanoate, with ethylhydrazine. sigmaaldrich.comhmdb.ca This reaction can lead to regioisomers, and the desired product would likely be formed via subsequent O-alkylation of the resulting pyrazolone intermediate to introduce the ethoxy group at the C3 position.

The substituents themselves—ethyl at N1, ethoxy at C3, and phenyl at C5—are common motifs in pyrazole chemistry.

1-Ethyl Group: N-alkylation is a standard method to modify the properties of pyrazoles, eliminating tautomerism and influencing solubility and metabolic stability. drugbank.com

3-Ethoxy Group: Alkoxy groups, such as ethoxy, are frequently incorporated to modulate lipophilicity and hydrogen-bonding capabilities, which is crucial in designing bioactive molecules.

5-Phenyl Group: The presence of an aryl group is a hallmark of many biologically active pyrazoles, providing a scaffold for further functionalization and enabling π-stacking interactions with biological targets.

Compounds with similar substitution patterns, such as "Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate," are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, particularly for developing anti-inflammatory agents and pesticides. chemimpex.com This suggests that this compound, while not extensively documented on its own, belongs to a class of compounds with significant potential in applied chemical research. Its value lies in being a part of the vast chemical space of substituted pyrazoles that researchers continue to explore for novel materials and therapeutic agents.

Unique Substitution Pattern and its Synthetic Implications

The structure of this compound is characterized by a distinct trisubstitution pattern: an ethoxy group at the C3 position, an ethyl group at the N1 position, and a phenyl group at the C5 position. This specific arrangement of substituents has significant implications for its synthesis, which is most classically achieved through the Knorr pyrazole synthesis. biointerfaceresearch.comnih.govyoutube.com This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. google.com

For the synthesis of this compound, a logical precursor would be an unsymmetrical β-ketoester, specifically ethyl 3-ethoxy-3-phenylpropenoate, which would react with ethylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. researchgate.net

A critical aspect of this synthesis is regioselectivity. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially lead to two isomeric pyrazole products. In the case of ethyl 3-ethoxy-3-phenylpropenoate and ethylhydrazine, the reaction can yield either this compound or 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole. The outcome is governed by the relative reactivity of the two carbonyl groups of the β-ketoester and the nucleophilicity of the two nitrogen atoms of ethylhydrazine. Generally, the more electrophilic carbonyl carbon is attacked first. The regioselectivity can be influenced by reaction conditions such as the solvent and the presence of acid or base catalysts. researchgate.net Aprotic solvents with strong dipole moments have been shown to improve regioselectivity in similar reactions. researchgate.net

The substituents themselves play a crucial role in directing the synthesis and influencing the properties of the final compound:

C3-Ethoxy Group: The presence of an electron-donating ethoxy group at the C3 position increases the electron density of the pyrazole ring. nih.gov This can enhance the basicity of the pyridine-like nitrogen atom (N2). acs.org Synthetically, introducing an alkoxy group at the C3 position can be achieved by using appropriate β-ketoesters in the Knorr synthesis or through other modern synthetic methodologies. google.com

N1-Ethyl Group: The ethyl group at the N1 position is a simple alkyl substituent. N-alkylation of pyrazoles is a common strategy to modify their physical and biological properties. researchgate.net Compared to N-unsubstituted pyrazoles, N1-alkylation removes the possibility of tautomerism and eliminates the acidic proton, which can affect the molecule's ability to act as a hydrogen bond donor. acs.org The N-alkylation of unsymmetrical pyrazoles can also lead to isomeric products, and the regioselectivity is influenced by both electronic and steric effects. researchgate.net

C5-Phenyl Group: A phenyl group at the C5 position introduces steric bulk and the potential for π-π stacking interactions. This can influence the compound's crystal packing and its interactions with biological targets. The synthesis of 5-phenyl-substituted pyrazoles is well-established, often starting from phenyl-containing 1,3-dicarbonyl compounds. rsc.orgmdpi.com

A summary of the key precursors for the proposed synthesis of this compound is provided in the table below.

| Precursor Name | Chemical Formula | Role in Synthesis |

| Ethyl 3-ethoxy-3-phenylpropenoate | C₁₃H₁₆O₃ | 1,3-Dicarbonyl compound |

| Ethylhydrazine | C₂H₈N₂ | Hydrazine derivative |

Research Gaps and Future Directions for the Compound

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the synthesis and properties of numerous other substituted pyrazoles are well-documented, this particular combination of substituents has not been a focus of extensive study. This lack of specific data presents a clear opportunity for future research.

Potential Areas for Future Investigation:

Detailed Physicochemical Characterization: A fundamental starting point would be the comprehensive characterization of the compound. This would include obtaining detailed spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure unequivocally. researchgate.netspectrabase.com Furthermore, studies on its photophysical properties, such as absorption and fluorescence, could be undertaken, as many substituted pyrazoles exhibit interesting optical behaviors. mdpi.comrsc.orgresearchgate.net

Exploration of Biological Activities: Given that a vast number of pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, screening this compound for such activities would be a logical next step. nih.govacs.orgpjoes.com The specific substitution pattern may confer unique pharmacological properties. Computational docking studies could be employed to predict potential biological targets. nih.govresearchgate.netrsc.org

Materials Science Applications: Substituted pyrazoles have found applications in materials science, for instance, as ligands for the formation of metal-organic frameworks (MOFs) or as components in organic light-emitting diodes (OLEDs). mdpi.com Investigating the potential of this compound in these areas could lead to the development of new functional materials. The presence of both an alkoxy and an aryl group could lead to interesting coordination chemistry and photophysical properties.

Comparative Studies: A systematic study comparing the properties of this compound with its isomers (e.g., 5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole) and other analogues would provide valuable insights into structure-activity and structure-property relationships. This would contribute to a deeper understanding of how substituent placement on the pyrazole ring fine-tunes its characteristics.

The following table outlines potential research directions for this compound.

| Research Area | Focus | Potential Impact |

| Physicochemical Analysis | Spectroscopic and photophysical characterization | Fundamental understanding of the compound's properties |

| Medicinal Chemistry | Screening for biological activities (e.g., anticancer, anti-inflammatory) | Discovery of new therapeutic agents |

| Materials Science | Investigation as a ligand or in optoelectronic devices | Development of novel functional materials |

| Comparative Chemistry | Synthesis and analysis of isomers and analogues | Deeper insights into structure-property relationships |

Classical Annulation Reactions for Pyrazole Core Formation

The formation of the pyrazole ring through the condensation of two components that together provide the requisite atoms is a long-established and widely used strategy. These methods, often named after their discoverers, form the bedrock of pyrazole synthesis.

Cyclocondensation of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

One of the most common and direct methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine and a β-dicarbonyl compound. youtube.comnih.gov For the synthesis of this compound, this would entail the reaction of ethylhydrazine with a suitably substituted 1,3-dicarbonyl compound. The dicarbonyl precursor must contain the phenyl and ethoxy moieties in the correct positions. A logical precursor is an ethyl 3-oxo-3-phenylpropanoate derivative where the carbonyl group that becomes C3 is modified to yield the ethoxy group.

The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. youtube.com

The condensation reaction between hydrazines and 1,3-dicarbonyl compounds is typically robust and can be performed under various conditions. youtube.comnih.gov Optimization of these conditions is often necessary to maximize yield and purity.

Key parameters that are frequently optimized include:

Solvent: Alcohols, such as ethanol or propanol, are commonly used. Acetic acid is also frequently employed as it can act as both a solvent and an acid catalyst. youtube.com

Catalyst: The reaction is often catalyzed by the addition of a small amount of acid, such as acetic acid or mineral acids like HCl, to facilitate the condensation and dehydration steps. google.com

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to drive the reaction to completion. clockss.org

Reactant Stoichiometry: An excess of the hydrazine derivative is sometimes used to ensure complete consumption of the more complex dicarbonyl compound. youtube.com

| Parameter | Common Conditions | Purpose/Optimization Goal |

| Solvent | Ethanol, Acetic Acid, Propanol | Solubilize reactants; can also act as a catalyst (acetic acid). |

| Catalyst | Acetic Acid, HCl | To protonate carbonyl groups, facilitating nucleophilic attack and dehydration. |

| Temperature | Reflux | Increase reaction rate and ensure completion of dehydration for aromatization. |

| Work-up | Precipitation by adding water | To isolate the often-insoluble pyrazole product from the reaction mixture. youtube.com |

When an unsymmetrical 1,3-dicarbonyl compound reacts with a monosubstituted hydrazine like ethylhydrazine, the formation of two possible regioisomers is a significant challenge. researchgate.netepa.gov In the synthesis of this compound from ethylhydrazine and a derivative of ethyl 3-oxo-3-phenylpropanoate, the initial nucleophilic attack can occur from either of the two non-equivalent nitrogen atoms of ethylhydrazine onto either of the two different carbonyl groups of the dicarbonyl compound. researchgate.net

The regioselectivity is primarily governed by:

Steric Hindrance: The less sterically hindered nitrogen of the hydrazine (the terminal -NH2 group) preferentially attacks the less sterically hindered carbonyl group of the dicarbonyl compound.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups on the dicarbonyl compound can make one carbonyl more reactive than the other.

Reaction pH: The pH of the medium can influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl group is more activated. Under acidic conditions, the reaction is often initiated by the attack of the less basic terminal nitrogen. In contrast, under neutral or basic conditions, the more substituted nitrogen may become more involved. The final product ratio is often determined by which intermediate dehydrates more readily to form the stable aromatic ring. researchgate.net

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and highly versatile method for constructing five-membered heterocyclic rings, including pyrazoles. mdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. chim.itrsc.org

To synthesize a pyrazole ring directly, an alkyne is the preferred dipolarophile. The reaction of a 1,3-dipole with an alkyne yields the aromatic pyrazole in a single step without the need for a subsequent oxidation. chim.itnih.gov If an alkene is used, the initial product is a pyrazoline (a dihydropyrazole), which must then be oxidized to form the pyrazole. chim.itscispace.com

For the synthesis of this compound, a potential alkyne dipolarophile would be 1-ethoxy-2-phenylethyne. This would react with a 1,3-dipole that provides the N-ethyl-N-N fragment. Sydnones, which are mesoionic compounds, are often used as stable 1,3-dipole precursors that react with alkynes upon heating to form pyrazoles. capes.gov.brnih.gov An N-ethyl sydnone could potentially serve as the 1,3-dipole in this context. The reaction conditions for sydnone-alkyne cycloadditions often require high temperatures, although catalyzed versions have been developed to proceed under milder conditions. nih.govnih.govacs.org

| Dipolarophile | Initial Product | Subsequent Step Needed |

| Alkyne | Pyrazole | None |

| Alkene | Pyrazoline | Oxidation |

Nitrile imines are highly reactive and versatile 1,3-dipoles that are widely used in the synthesis of pyrazoles. chim.itnih.govnih.gov They are typically not isolated but are generated in situ, most commonly by the base-induced dehydrohalogenation of hydrazonoyl halides. rsc.orgnih.gov

The general strategy involves reacting the transient nitrile imine with a suitable dipolarophile. rsc.org In the context of synthesizing this compound, a nitrile imine bearing the N-ethyl group would be generated and trapped with an alkyne. For instance, a hydrazonoyl halide derived from ethylhydrazine could be treated with a base like triethylamine in the presence of 1-ethoxy-2-phenylethyne.

The cycloaddition of nitrile imines is generally considered to be highly regioselective. chim.itnih.gov The regiochemical outcome is dictated by the electronic properties of both the nitrile imine and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. The reaction typically proceeds in a way that the more nucleophilic atom of the dipole bonds to the more electrophilic atom of the dipolarophile. This high degree of regiocontrol is a major advantage of the 1,3-dipolar cycloaddition approach compared to classical condensation methods. chim.it

Structure

3D Structure

Properties

CAS No. |

62072-17-7 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

3-ethoxy-1-ethyl-5-phenylpyrazole |

InChI |

InChI=1S/C13H16N2O/c1-3-15-12(10-13(14-15)16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

InChI Key |

VOTIKTCEVOXWAY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)OCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 1 Ethyl 5 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and spatial arrangement of atoms within the 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole molecule would be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet, quartet, multiplet), and their integration values would provide crucial information about the electronic environment and neighboring protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Pyrazole-H (at C4) | ~6.0 | Singlet | 1H |

| N-CH₂ (ethyl) | ~4.1 | Quartet | 2H |

| O-CH₂ (ethoxy) | ~4.0 | Quartet | 2H |

| N-CH₂-CH₃ (ethyl) | ~1.4 | Triplet | 3H |

| O-CH₂-CH₃ (ethoxy) | ~1.3 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants (J values) would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (hypothetical impurity) | >160 |

| Pyrazole (B372694) C3 & C5 | 140 - 160 |

| Phenyl C (quaternary) | 130 - 140 |

| Phenyl CH | 125 - 130 |

| Pyrazole C4 | 90 - 100 |

| O-CH₂ (ethoxy) | 60 - 70 |

| N-CH₂ (ethyl) | 40 - 50 |

| O-CH₂-CH₃ (ethoxy) | 14 - 16 |

| N-CH₂-CH₃ (ethyl) | 13 - 15 |

Note: These are approximate ranges, and the actual values would be determined experimentally.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connection between the methylene and methyl protons of the ethyl and ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be critical in establishing the connectivity between the phenyl ring, the pyrazole core, and the ethyl and ethoxy substituents. For example, correlations between the N-CH₂ protons and the pyrazole ring carbons would confirm the position of the ethyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺) of this compound with high precision. This experimental mass would then be compared to the calculated theoretical mass to confirm the elemental formula (C₁₃H₁₆N₂O).

Expected HRMS Data:

| Ion | Calculated Exact Mass | Observed Exact Mass |

| [M+H]⁺ | 217.1335 | To be determined |

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the this compound molecule to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure.

Plausible Fragmentation Pathways:

The fragmentation of pyrazole derivatives is influenced by the nature and position of the substituents. For this compound, key fragmentation events would likely involve:

Loss of the ethyl group: A fragment corresponding to the loss of a C₂H₅ radical from the nitrogen atom.

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group.

Cleavage of the pyrazole ring: The heterocyclic ring itself can undergo characteristic fragmentation.

Loss of ethylene from the ethoxy group: A common fragmentation pathway for ethers.

Expected Major Fragments in Mass Spectrum:

| m/z | Possible Fragment Identity |

| 216 | [M]⁺ |

| 187 | [M - C₂H₅]⁺ |

| 171 | [M - OC₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The relative abundance of these fragments would be determined from the experimental mass spectrum.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for the requested sections. Constructing such an article would require speculating on the compound's properties based on related structures, which would not meet the required standards of scientific accuracy and would be contrary to the instructions to focus solely on the specified compound.

For a scientifically rigorous analysis as outlined, experimental determination of the data through laboratory synthesis and characterization of this compound would be necessary.

Potential Non Biological Applications and Material Science Contributions of 3 Ethoxy 1 Ethyl 5 Phenyl 1h Pyrazole Derivatives

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules, where the interactions between them are governed by non-covalent forces. Pyrazole (B372694) derivatives have been investigated for their ability to participate in host-guest interactions, a fundamental concept in supramolecular chemistry. These interactions involve the binding of a "guest" molecule within the cavity or framework of a "host" molecule.

Research has shown that pyrazole ester derivatives can act as receptors for small organic molecules. For instance, a study on 5-[2-(substituted)-ethoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester derivatives demonstrated their affinity for acetone. rsc.org In this host-guest complex, the acetone molecule was found to selectively bind to the methyl group of the pyrazole moiety, with the interaction being stabilized by C–H⋯π interactions. rsc.org This suggests that the 3-ethoxy group in 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole could similarly influence its ability to form host-guest complexes, potentially acting as a recognition site for specific guest molecules. The understanding of these interactions is crucial for the design of new sensors, catalysts, and materials with tailored properties.

| Host Molecule | Guest Molecule | Key Interaction | Potential Application |

|---|---|---|---|

| 5-[2-(substituted)-ethoxy]-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester | Acetone | C–H⋯π interaction with the pyrazole methyl group | Selective molecular sensing |

Applications in Polymer Chemistry and Material Science

The incorporation of heterocyclic moieties like pyrazole into polymer structures can impart unique properties to the resulting materials. While specific examples of the polymerization of this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has shown potential in material science.

Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate, a structurally related compound, is noted for its use in formulating advanced materials such as coatings and polymers, aiming to improve durability and environmental resistance. chemimpex.com This suggests that the ethoxy and phenyl groups of this compound could be functionalized or incorporated into polymer backbones to create materials with specific optical, thermal, or mechanical properties. The phenyl group, for example, can enhance thermal stability and influence the refractive index of a polymer.

Pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their use in organic electroluminescent devices as blue color emitters, demonstrating good film-forming properties. researchgate.net This highlights the potential of pyrazole-based compounds in the development of organic electronic materials.

Role as Intermediate in Agrochemical Synthesis (excluding biological activity)

The pyrazole ring is a key structural motif in a number of commercially important agrochemicals, including herbicides, insecticides, and fungicides. nih.govtandfonline.com Consequently, substituted pyrazoles like this compound are valuable intermediates in the synthesis of these complex molecules. The focus here is on the chemical transformations and synthetic utility of the pyrazole intermediate, rather than the biological action of the final product.

The synthesis of many phenylpyrazole-containing pesticides involves the construction of the pyrazole ring followed by functionalization at various positions. For example, processes for the preparation of phenyl pyrazole compounds that are precursors to insecticides like fipronil have been patented. google.comresearchgate.net These synthetic routes often involve the reaction of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor. The specific substituents on the pyrazole ring, such as the ethoxy, ethyl, and phenyl groups in this compound, can direct the regioselectivity of subsequent reactions and are crucial for achieving the desired final agrochemical structure.

| Agrochemical Class | Example Compound (Core Structure) | General Synthetic Precursor |

|---|---|---|

| Insecticide | Fipronil | Substituted phenyl pyrazole |

| Herbicide | Pyroxasulfone | Substituted pyrazole |

Utility in Dye Chemistry and Pigment Development

Pyrazole derivatives are important precursors in the synthesis of azo dyes and pigments. nih.govsemanticscholar.org The general structure of these dyes involves the coupling of a diazotized amine with a coupling component, which can be a pyrazole derivative. The substituents on the pyrazole ring play a significant role in determining the color and properties of the resulting dye.

The synthesis of pyrazole azo dyes often starts with an aminopyrazole, which is then diazotized and coupled with an active methylene compound. nih.govsemanticscholar.orgresearchgate.net While this compound itself is not an aminopyrazole, it could potentially be functionalized to introduce an amino group, or it could be synthesized from precursors that are also used in dye synthesis. The presence of the phenyl and ethoxy groups would be expected to influence the final color of the dye, likely leading to shades in the yellow to red region of the spectrum. The specific shades and fastness properties of such dyes would depend on the complete chromophoric system.

Contributions to Corrosion Inhibition Technologies

The protection of metals from corrosion is a significant industrial challenge, and organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as corrosion inhibitors. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in acidic environments. jetir.orgnih.govresearchgate.net

The effectiveness of pyrazole derivatives as corrosion inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. icrc.ac.irresearchgate.net This adsorption occurs through the interaction of the lone pair of electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the pyrazole and phenyl rings, with the vacant d-orbitals of the metal.

Studies on various substituted pyrazoles have demonstrated their efficacy in inhibiting the corrosion of mild steel in acidic solutions. icrc.ac.irderpharmachemica.comsemanticscholar.orgnih.govresearchgate.net For example, an experimental and theoretical study on ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate showed that its inhibition efficiency increases with concentration. derpharmachemica.com The presence of ethoxy and phenyl groups in this compound suggests that it would also exhibit good corrosion inhibition properties. The ethoxy group provides an additional oxygen atom for coordination with the metal surface, while the phenyl group increases the electron density on the molecule, facilitating adsorption.

| Structural Feature | Contribution to Inhibition |

|---|---|

| Pyrazole Ring (Nitrogen atoms) | Coordination with metal surface through lone pair electrons |

| Phenyl Group | π-electron interaction with metal surface, increased surface coverage |

| Ethoxy Group (Oxygen atom) | Additional site for adsorption on the metal surface |

Other Industrial and Technical Applications (e.g., motor fuels, cine-film)

While the use of this compound in specific applications such as motor fuels and cine-film is not well-documented in publicly available scientific literature, the broader class of pyrazole derivatives has found use in various industrial contexts. For instance, some pyrazole derivatives have been patented for a wide range of applications, although specific compounds are often not disclosed in detail. justia.comgoogle.com

The structural similarity of this compound to other industrially relevant chemicals suggests potential applications. For example, its aromatic nature and the presence of ether and alkyl groups could lead to its evaluation as an additive in fuels or lubricants, although this is speculative without specific data. In the context of photographic materials (cine-film), certain heterocyclic compounds have historically been used as sensitizers or stabilizers, but modern digital technologies have largely superseded these applications.

More general industrial applications of pyrazole derivatives include their use as building blocks in the synthesis of more complex molecules and as ligands in coordination chemistry, which can have applications in catalysis and materials science.

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 3-Ethoxy-1-ethyl-5-phenyl-1H-pyrazole

A thorough investigation of scientific literature and chemical databases reveals no published research specifically focused on this compound. Consequently, there are no key research findings to summarize for this particular compound. The subsequent sections will, therefore, focus on potential future research directions.

Identification of Unexplored Synthetic Pathways and Methodologies

The synthesis of this compound represents a greenfield area of chemical synthesis. Drawing from established methodologies for the synthesis of other substituted pyrazoles, several potential, yet unexplored, pathways can be proposed.

A plausible and commonly employed strategy for constructing the pyrazole (B372694) ring is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the target molecule, this could involve the reaction of a β-keto ether, specifically 1-ethoxy-3-phenyl-1,3-propanedione, with ethylhydrazine. The regioselectivity of this condensation would be a critical factor to control in order to obtain the desired 1,3,5-substitution pattern.

Another potential, though less direct, approach could involve the post-modification of a pre-formed pyrazole ring. For instance, one could envision the synthesis of a 1-ethyl-5-phenyl-1H-pyrazol-3-ol, followed by O-ethylation using a suitable ethylating agent such as ethyl iodide or diethyl sulfate under basic conditions. The synthesis of the pyrazol-3-ol precursor itself could be achieved through the cyclization of a β-keto ester with ethylhydrazine.

Table 1: Potential Unexplored Synthetic Pathways for this compound

| Precursors | Reaction Type | Key Considerations |

| 1-Ethoxy-3-phenyl-1,3-propanedione and Ethylhydrazine | Condensation | Regiocontrol of cyclization |

| 1-Ethyl-5-phenyl-1H-pyrazol-3-ol and Ethylating Agent | O-Alkylation | Synthesis of the pyrazolol precursor |

| β-Keto ester and Ethylhydrazine, followed by Ethylation | Multi-step Synthesis | Isolation and purification of intermediates |

Opportunities for Advanced Reactivity Studies and Derivatization

Once synthesized, this compound would offer a rich platform for exploring its chemical reactivity. The substituted pyrazole ring presents several sites for potential chemical modification, opening avenues for the creation of a library of novel derivatives.

The phenyl group at the 5-position is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution on the phenyl ring would be directed by the pyrazole moiety. Furthermore, the pyrazole ring itself, while generally considered aromatic, can undergo certain electrophilic substitution reactions, typically at the C4 position, which is unsubstituted in the target molecule.

The ethoxy group at the 3-position could potentially be cleaved under harsh acidic conditions to yield the corresponding pyrazol-3-ol, providing a handle for further functionalization. Derivatization at the ethyl group on the N1-position is less likely without disrupting the pyrazole core, but reactions involving the methylene protons could be explored under specific conditions.

Prospects for Computational Chemistry in Predicting Novel Pyrazole Systems

In the absence of experimental data, computational chemistry stands as a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra).

Furthermore, computational methods can predict key molecular properties such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO), which are crucial in understanding its potential reactivity and intermolecular interactions. Molecular docking studies could also be performed to predict its binding affinity to various biological targets, thereby guiding future experimental investigations into its potential pharmacological applications.

Table 2: Potential Computational Chemistry Studies for this compound

| Computational Method | Predicted Properties | Potential Insights |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic data | Structural and electronic characteristics |

| Molecular Dynamics (MD) Simulations | Conformational analysis, intermolecular interactions | Dynamic behavior and solvation effects |

| Molecular Docking | Binding affinity to biological targets | Potential as a bioactive molecule |

Emerging Avenues for Non-Biological Applications and Functional Materials

While the biological potential of novel pyrazoles is a primary driver of research, the unique electronic and structural features of this compound could also lend themselves to applications in materials science. The conjugated system of the pyrazole and phenyl rings suggests potential for use in organic electronics.

Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The tunability of its electronic properties through derivatization of the phenyl ring could allow for the fine-tuning of its optical and electronic characteristics for specific applications. Additionally, its coordination potential with metal ions could be investigated for the development of novel catalysts or functional coordination polymers.

Challenges and Future Outlook in Pyrazole Chemistry Research

The primary challenge in the context of this compound is its current non-existence in the scientific literature. The immediate future of research on this specific compound hinges on its successful synthesis and characterization. Overcoming the potential challenges in achieving regioselective synthesis will be the first critical step.

Looking beyond this specific molecule, the broader field of pyrazole chemistry continues to evolve. Key future directions include the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the expansion of their applications in materials science. The discovery and characterization of new, uniquely substituted pyrazoles like this compound will be crucial in pushing the boundaries of this important area of heterocyclic chemistry. The journey from a hypothetical molecule to a well-characterized compound with defined properties and potential applications encapsulates the essence of chemical exploration and discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.